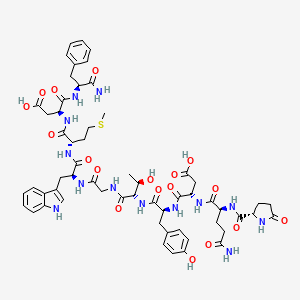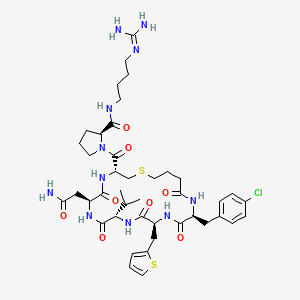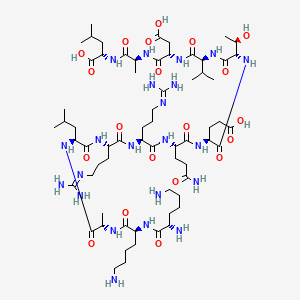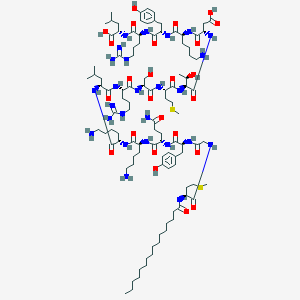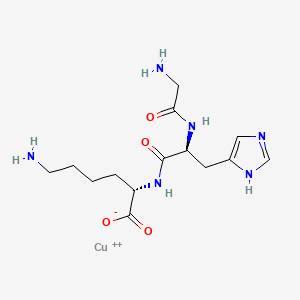
Cuivre de prezatide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Prezatide copper has a wide range of scientific research applications:
Mécanisme D'action
Pharmacokinetics
Given its use in cosmetic products for the skin and hair , it can be inferred that it is likely to be topically absorbed and locally distributed.
Result of Action
The action of Prezatide copper results in improved skin elasticity, density, and firmness, reduction in fine lines and wrinkles, reduction in photodamage, and increased keratinocyte proliferation . It also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .
Analyse Biochimique
Biochemical Properties
Prezatide copper plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .
Cellular Effects
Prezatide copper has profound effects on various types of cells and cellular processes. It improves skin elasticity, density, and firmness, reduces fine lines and wrinkles, reduces photodamage, and increases keratinocyte proliferation . Prezatide copper also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .
Molecular Mechanism
The molecular mechanism of action of Prezatide copper is complex. It is thought that its antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti-inflammatory ability due to the blockage of iron (Fe2+) release during injury . Prezatide copper also increases angiogenesis to injury sites .
Temporal Effects in Laboratory Settings
It is known that Prezatide copper, both free and in complex with copper, can pass through the stratum corneum , indicating its stability and potential long-term effects on cellular function.
Metabolic Pathways
It is known to increase the synthesis and deposition of type I collagen and glycosaminoglycan, suggesting its involvement in these metabolic pathways .
Transport and Distribution
Prezatide copper can pass through the stratum corneum, indicating its ability to be transported and distributed within cells and tissues
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le cuivre de Prézatide est synthétisé en combinant le tripeptide Prézatide, qui est composé de glycine, d'histidine et de lysine, avec des ions cuivre . Le tripeptide est d'abord synthétisé par synthèse peptidique en phase solide, où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Une fois le tripeptide synthétisé, il est clivé de la résine et purifié .
Le tripeptide purifié est ensuite mis en réaction avec des ions cuivre dans des conditions contrôlées pour former le complexe cuivre de Prézatide . La réaction se produit généralement en solution aqueuse à un pH neutre, et le complexe résultant est purifié par des techniques telles que la dialyse ou la chromatographie .
Méthodes de production industrielle
Dans les milieux industriels, le cuivre de Prézatide est produit en utilisant une synthèse peptidique en phase solide à grande échelle suivie d'une complexation avec des ions cuivre . Le processus implique des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le cuivre de Prézatide subit diverses réactions chimiques, notamment :
Réduction : L'ion cuivre dans le cuivre de Prézatide peut également être réduit de son état d'oxydation +2 à +1.
Substitution : Le cuivre de Prézatide peut participer à des réactions de substitution où l'ion cuivre est remplacé par d'autres ions métalliques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.
Réduction : Des agents réducteurs tels que l'acide ascorbique et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution se produisent généralement en présence d'ions métalliques concurrents tels que le zinc ou le fer.
Principaux produits formés
Oxydation : Le principal produit est le cuivre de Prézatide avec l'ion cuivre à l'état d'oxydation +2.
Réduction : Le principal produit est le cuivre de Prézatide avec l'ion cuivre à l'état d'oxydation +1.
Substitution : Les principaux produits sont le tripeptide Prézatide et le complexe métallique substitué.
Applications de la recherche scientifique
Le cuivre de Prézatide a un large éventail d'applications de recherche scientifique :
Industrie : Le cuivre de Prézatide est utilisé dans les produits cosmétiques pour ses propriétés anti-âge et rajeunissantes.
Mécanisme d'action
Le cuivre de Prézatide exerce ses effets par plusieurs mécanismes :
Synthèse du collagène : Il augmente la synthèse et la déposition du collagène de type I et des glycosaminoglycanes.
Modulation des métalloprotéinases matricielles : Le cuivre de Prézatide augmente l'expression de la métalloprotéinase matricielle-2 et des inhibiteurs tissulaires des métalloprotéinases matricielles-1 et -2, jouant un rôle dans le remodelage tissulaire.
Activité antioxydante : Le composé fournit du cuivre à la superoxyde dismutase, une enzyme qui réduit le stress oxydatif.
Effets anti-inflammatoires : Le cuivre de Prézatide bloque la libération du fer lors d'une blessure, réduisant ainsi l'inflammation.
Angiogenèse : Il augmente l'angiogenèse aux sites de blessure, favorisant la cicatrisation.
Comparaison Avec Des Composés Similaires
Le cuivre de Prézatide est unique en raison de sa composition spécifique en tripeptide et de sa capacité à former un complexe stable avec les ions cuivre. Les composés similaires comprennent :
Cuivre tripeptide-1 :
Acétate de bis(tripeptide-1) cuivre : Un complexe contenant du cuivre de l'acétate de tripeptide-1, similaire en structure et en fonction au cuivre de Prézatide.
Le cuivre de Prézatide se démarque par sa combinaison spécifique de glycine, d'histidine et de lysine, qui offre des activités biologiques uniques et un potentiel thérapeutique .
Propriétés
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-ACMTZBLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237492 | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89030-95-5 | |
| Record name | Prezatide copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Prezatide copper exert its effects at the molecular level?
A1: Prezatide copper primarily acts by binding to copper ions, forming a stable complex. This complex interacts with various target molecules and influences gene expression, ultimately impacting cellular processes. [, ] For instance, it has been shown to modulate the expression of genes involved in collagen synthesis, angiogenesis, and DNA repair. [, ] While the exact mechanisms are still under investigation, the ability of Prezatide copper to interact with copper ions and modulate gene expression appears central to its diverse biological activities.
Q2: What is the structure of Prezatide copper, and what is known about its stability?
A2: Prezatide copper is a tripeptide with the amino acid sequence glycyl-L-histidyl-L-lysine complexed with a copper(II) ion. Its molecular formula is C14H22CuN6O4. While the precise structural characterization data might require further detailed investigation, its copper-binding capacity is well-documented. [] Studies on its stability under various conditions, such as different pH levels and temperatures, are crucial to understand its behavior in formulations and biological environments. This information is particularly relevant for developing stable and effective products containing Prezatide copper.
Q3: What evidence supports the anti-cancer potential of Prezatide copper?
A3: Research suggests that Prezatide copper might possess anti-cancer properties. Studies using the Connectivity Map, a tool that analyzes gene expression profiles, revealed that Prezatide copper could reverse the expression of genes overexpressed in aggressive metastatic human colon cancer. [] Furthermore, it has demonstrated the ability to reactivate programmed cell death in specific cultured human cancer cell lines. [] Notably, in vivo studies using a mouse model of Sarcoma 180 showed significant tumor suppression when treated with Prezatide copper and ascorbic acid. [] While these findings are promising, further investigations are necessary to validate these initial observations and elucidate the underlying mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)
